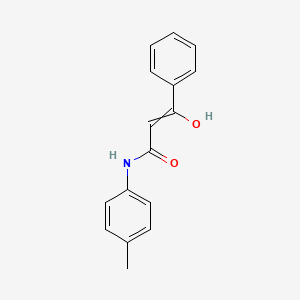
3-Hydroxy-N-(4-methylphenyl)-3-phenylprop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-N-(4-methylphenyl)-3-phenylprop-2-enamide is an organic compound with the molecular formula C16H15NO2 It is a member of the amide family, characterized by the presence of a hydroxyl group, a phenyl group, and a methylphenyl group attached to a prop-2-enamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-N-(4-methylphenyl)-3-phenylprop-2-enamide typically involves the reaction of 3-hydroxybenzaldehyde with 4-methylphenylamine in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, forming the desired amide linkage. The reaction conditions often include:
Solvent: Ethanol or methanol
Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid
Temperature: Reflux conditions (around 80-100°C)
Time: Several hours to ensure complete reaction
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-N-(4-methylphenyl)-3-phenylprop-2-enamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The amide group can be reduced to an amine.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst.
Major Products
Oxidation: Formation of 3-oxo-N-(4-methylphenyl)-3-phenylprop-2-enamide.
Reduction: Formation of 3-hydroxy-N-(4-methylphenyl)-3-phenylprop-2-enamine.
Substitution: Formation of substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-Hydroxy-N-(4-methylphenyl)-3-phenylprop-2-enamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Hydroxy-N-(4-methylphenyl)-3-phenylprop-2-enamide involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the amide group can participate in various biochemical reactions. The phenyl groups contribute to the compound’s hydrophobic interactions, enhancing its binding affinity to target proteins or enzymes.
Comparison with Similar Compounds
Similar Compounds
- 3-Hydroxy-N-(4-methylphenyl)benzamide
- 4-Hydroxy-N-(4-methylphenyl)benzamide
- 3-Hydroxy-N-(2-hydroxyethyl)benzamide
Uniqueness
3-Hydroxy-N-(4-methylphenyl)-3-phenylprop-2-enamide is unique due to its specific structural features, such as the presence of both hydroxyl and amide groups, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
81460-73-3 |
|---|---|
Molecular Formula |
C16H15NO2 |
Molecular Weight |
253.29 g/mol |
IUPAC Name |
3-hydroxy-N-(4-methylphenyl)-3-phenylprop-2-enamide |
InChI |
InChI=1S/C16H15NO2/c1-12-7-9-14(10-8-12)17-16(19)11-15(18)13-5-3-2-4-6-13/h2-11,18H,1H3,(H,17,19) |
InChI Key |
KWUQDNOXKICXQF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C=C(C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(Pent-4-EN-1-YL)cyclododec-1-EN-1-YL]methanol](/img/structure/B14418407.png)
![({Dimethyl[(prop-1-en-2-yl)oxy]silyl}methylene)bis(trimethylsilane)](/img/structure/B14418418.png)

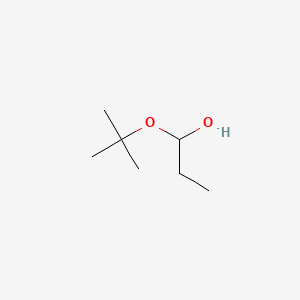


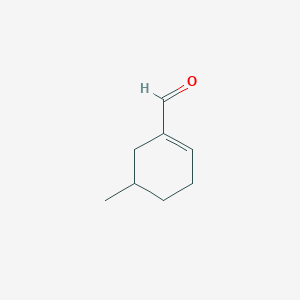

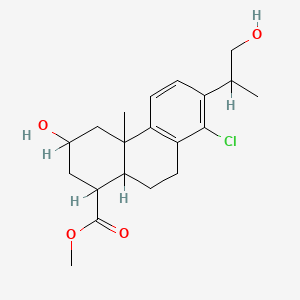

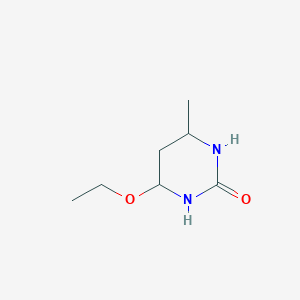
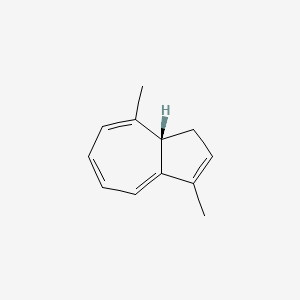
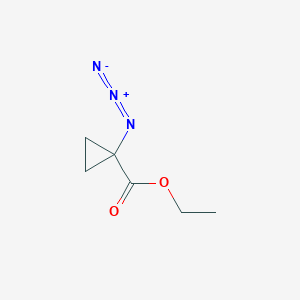
![[1,2]Oxathiino[5,6-g][1,3]benzothiazole](/img/structure/B14418486.png)
